1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone
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Overview
Description
1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone is an organic compound characterized by the presence of a nitrophenyl group and a phenylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with thiophenol in the presence of a base, followed by oxidation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, alcohols
Major Products:
Oxidation: 1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone
Reduction: 1-(4-Aminophenyl)-2-(phenylsulfanyl)ethanone
Substitution: Various substituted ethanone derivatives
Scientific Research Applications
1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone: Similar structure but with a sulfone group instead of a sulfanyl group.
1-(4-Aminophenyl)-2-(phenylsulfanyl)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitrophenyl)-2-(phenylsulfanyl)propanone: Similar structure but with a propanone backbone instead of an ethanone backbone.
Uniqueness: 1-(4-Nitrophenyl)-2-(phenylsulfanyl)ethanone is unique due to the combination of its nitrophenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
1-(4-nitrophenyl)-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFKMNCFLBDQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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